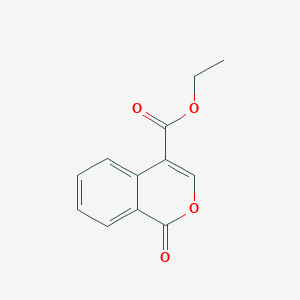

Ethyl 1-oxo-1H-isochromene-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-oxoisochromene-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)10-7-16-11(13)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCCAMQBZMUSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Ethyl 1 Oxo 1h Isochromene 4 Carboxylate

Classical Multi-Step Syntheses of the 1-Oxo-1H-isochromene Core

Traditional approaches to constructing the 1-oxo-1H-isochromene (isocoumarin) framework, the core of the target molecule, have historically relied on multi-step sequences. These methods focus on the sequential formation of key bonds to build the fused benzopyranone ring system.

Condensation reactions are fundamental in classical organic synthesis for forming carbon-carbon bonds. In the context of isochromene-4-carboxylate synthesis, these reactions typically involve the joining of two or more molecules with the loss of a small molecule, such as water. For instance, a one-pot three-component condensation, similar in principle to the Biginelli reaction, can be envisioned where a β-keto ester (like ethyl acetoacetate), an aldehyde, and a suitable ortho-substituted benzoic acid derivative or its equivalent could assemble the core structure. banglajol.info While direct examples for ethyl 1-oxo-1H-isochromene-4-carboxylate are specialized, the principles of condensation are often applied to create precursors. For example, the reaction of homophthalic acid with acid anhydrides or the Perkin reaction involving o-acetylbenzoic acids are classical condensation methods that lead to the isocoumarin (B1212949) skeleton.

Another relevant classical approach involves the reaction of esters with hydrazine (B178648) hydrate (B1144303), which, although primarily used for synthesizing hydrazides, demonstrates the reactivity of ester functionalities in condensation and cyclization precursors. nih.govrsc.orgresearchgate.net The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, for example, leads to ring-opening and subsequent reactions, highlighting the types of transformations that must be controlled to achieve the desired isochromene product. nih.govresearchgate.net

The critical step in forming the bicyclic isocoumarin system is the cyclization to create the benzopyranone ring. Various strategies have been developed to achieve this transformation. nih.gov

Intramolecular Cyclization: A common strategy involves the intramolecular cyclization of pre-assembled precursors. This can include the cyclization of 2-alkenyl benzoic acids or o-alkynylbenzoates. nih.gov For example, 2-(1-alkynyl)benzylic alcohols can undergo iodocyclization to yield iodo-substituted 1H-isochromenes. nih.gov The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting material, with primary or secondary alcohols favoring the 6-endo-dig cyclization required for the isochromene ring. nih.gov

Ring-Opening Cyclization: An alternative approach involves the ring-opening of a strained ring followed by cyclization. For instance, 2-cyclopropenyl phenyl or benzyl (B1604629) acetates can react with organolithium reagents to generate benzofurans and isochromenes in a one-pot process. nih.gov

Intermolecular Cyclization: Some methods involve the intermolecular cyclization of two components. An efficient synthesis of 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes has been demonstrated through the intermolecular cyclization of enaminoketones derived from 2'-carboxamidodeoxybenzoins under weakly acidic conditions. researchgate.net This highlights how different functionalities can be used to drive the ring-forming event.

These classical strategies, while effective, often require multiple steps, harsh reaction conditions, and may suffer from limited substrate scope or the generation of significant waste.

Modern Catalyst-Mediated Approaches to this compound

To overcome the limitations of classical methods, modern organic synthesis has increasingly turned to catalyst-mediated reactions. These approaches offer higher efficiency, milder conditions, and greater control over selectivity, often enabling the construction of complex molecules in fewer steps. organic-chemistry.org

Transition metals are powerful catalysts for forming the crucial carbon-carbon (C-C) and carbon-oxygen (C-O) bonds required for the isochromene skeleton. nih.govscispace.comnih.govrsc.orglibretexts.org

Rhodium (Rh)-Catalyzed Synthesis: Rh(III)-catalyzed C–H activation has emerged as a powerful tool. nih.govnih.gov An efficient synthesis of isocoumarins has been developed via a Rh(III)-catalyzed C–H activation/annulation cascade of enaminones with iodonium (B1229267) ylides. nih.govbeilstein-journals.org This process proceeds through a cascade of C-H activation, rhodium-carbenoid migratory insertion, and acid-promoted intramolecular annulation, providing the isocoumarin products in good yields. nih.govbeilstein-journals.org Another Rh(II)-catalyzed reaction involves the cyclopropanation of indoles with halodiazoacetates, which then undergo ring expansion to form quinoline-3-carboxylates, demonstrating the potential of rhodium catalysis in complex heterocyclic rearrangements that could be adapted for isochromene synthesis. beilstein-journals.org

Silver (Ag)-Mediated Synthesis: Silver(I) complexes have been shown to catalyze the synthesis of 3-substituted-1-alkoxyisochromenes from 2-alkynylbenzaldehydes and various alcohols. organic-chemistry.orgresearchgate.net This method is noted for its absolute regioselectivity, mild reaction conditions, and high yields, proceeding through a domino addition/cycloisomerization pathway. researchgate.net

Palladium (Pd)-Catalyzed Synthesis: Palladium catalysis is widely used for cross-coupling reactions. While pioneering work by Miura and others focused on the Pd-catalyzed C-H cross-coupling of benzoic acids with alkenes and alkynes to form isocoumarins, these methods often required stoichiometric oxidants or harsh conditions. nih.gov

Gold (Au)-Catalyzed Synthesis: Gold catalysts are particularly effective in activating alkynes. A versatile synthesis of 1H-isochromenes has been achieved through a domino cycloisomerization/reduction of functionalized ortho-alkynylbenzaldehydes catalyzed by a gold complex. organic-chemistry.org Furthermore, gold-catalyzed oxidative cyclizations of o-(alkynyl)phenyl propargyl ether derivatives can yield functionalized 1H-isochromenes, which can then be converted to isocoumarins. organic-chemistry.org Another gold-catalyzed oxidative cascade cyclization of 1,5,10-triyne-O-silanes has been developed to produce 1H-isochromene-4-carbaldehydes, forming new C-C and C-O bonds in one pot. rsc.org

Table 1: Comparison of Transition Metal Catalysts in Isochromene Synthesis

| Catalyst Type | Starting Materials | Key Transformation | Advantages | Citation |

|---|---|---|---|---|

| Rh(III) | Enaminones, Iodonium ylides | C-H Activation/Annulation | High yields, Functional group tolerance | nih.govnih.govbeilstein-journals.org |

| Ag(I) | 2-Alkynylbenzaldehydes, Alcohols | Domino Addition/Cycloisomerization | Mild conditions, High regioselectivity | organic-chemistry.orgresearchgate.net |

| Au(I)/Au(III) | o-Alkynylbenzaldehydes | Cycloisomerization/Reduction | Versatile, Efficient | organic-chemistry.org |

| Au(I)/Au(III) | 1,5,10-triyne-O-silanes | Oxidative Cascade Cyclization | One-pot, Forms multiple bonds | rsc.org |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers an alternative to metal-based catalysts, often avoiding issues of metal toxicity and cost. While specific organocatalytic routes directly to this compound are not extensively documented in the initial search, the principles are applicable. For example, chiral organocatalysts could be employed in Michael additions or aldol-type condensations to set key stereocenters in precursors to chiral isochromenes. The use of conformational restriction strategies, such as cyclization, is a powerful tool in drug design that can be facilitated by selective catalytic methods. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Isochromene-4-carboxylates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comnih.gov Applying these principles to the synthesis of isochromene-4-carboxylates involves several considerations:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalyst-mediated domino and cascade reactions are particularly effective in this regard.

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with safer alternatives like water, ethanol (B145695), or supercritical fluids. youtube.com Solvent-free reactions, sometimes facilitated by microwave irradiation or mechanochemistry, are also highly desirable. nih.govnih.gov

Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure to reduce energy consumption. youtube.com The development of highly active catalysts that operate under mild conditions is a key goal. vapourtec.comyoutube.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than depletable fossil fuels. vapourtec.com

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. Both transition metal and organocatalysts align with this principle. vapourtec.com

Modern synthetic strategies, such as the one-pot, three-component synthesis of flavone (B191248) derivatives from 4-hydroxycoumarins, or the development of eco-friendly aqueous approaches for C-C bond formation, exemplify the move towards more sustainable chemical manufacturing. nih.govorganic-chemistry.org These approaches prioritize efficiency, reduce waste, and often lead to simpler purification procedures, aligning with the core tenets of green chemistry. nih.gov

Solvent-Free and Aqueous Medium Reaction Development

The exploration of solvent-free and aqueous reaction media is a key area in the green synthesis of heterocyclic compounds. While specific methodologies for the solvent-free or aqueous synthesis of this compound are not extensively documented, related studies on similar structures highlight the potential of these approaches.

For instance, the synthesis of 4-oxo-4H-chromene-2-carboxylate derivatives has been successfully achieved under solvent-free conditions. nih.gov An efficient one-pot cascade reaction of phenols and diethyl acetylenedicarboxylate (B1228247) using pyridine (B92270) and polyphosphoric acid as catalysts demonstrates the feasibility of forming the chromone (B188151) core without a solvent. nih.gov This method offers advantages such as short reaction times, ease of operation, and mild conditions. nih.gov

Furthermore, the use of aqueous media has been demonstrated in the synthesis of various chromene derivatives. organic-chemistry.org These reactions often proceed smoothly and can lead to high yields of the desired products, underscoring the potential for water to serve as a green solvent in the synthesis of related heterocyclic systems. The development of similar protocols for the target molecule, this compound, would represent a significant advancement in its sustainable production.

A greener approach has also been reported for the synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, employing methods such as microwave synthesis and mechanochemistry (grinding), which can be performed under solvent-free conditions. researchgate.net These techniques have been shown to provide high yields in short reaction times under mild conditions, further illustrating the potential for solvent-free synthesis of complex heterocyclic esters. researchgate.net

| Methodology | Reactants | Catalyst/Conditions | Key Findings | Reference |

| Solvent-Free Synthesis of 4-oxo-4H-chromene-2-carboxylates | Phenols, Diethyl acetylenedicarboxylate | Pyridine, Polyphosphoric acid, 90°C | One-pot cascade reaction, good to high yields, short reaction times. | nih.gov |

| Aqueous Medium Synthesis of Chromene Derivatives | Various | Not specified in detail | Reactions proceed smoothly in water, leading to functionalized chromene derivatives. | organic-chemistry.org |

| Solvent-Free Synthesis of a Tetrahydropyrimidine-5-carboxylate | Not specified | Microwave, Mechanochemistry | High yields (80-96%), short reaction times (3-30 min), mild conditions. | researchgate.net |

Sustainable Catalyst Design and Application

The design and application of sustainable catalysts are paramount in developing green synthetic methodologies. For the synthesis of isocoumarin and related structures, several catalytic systems have been explored that align with the principles of sustainability.

A notable example is the use of a magnetic nanocatalyst, Fe3O4@SiO2-SO3H, for the synthesis of dihydropyrano[c]chromene derivatives. researchgate.net This catalyst is considered environmentally friendly and offers high efficiency, with the significant advantage of being easily separable from the reaction mixture using an external magnet and recyclable for multiple runs with minimal loss of activity. researchgate.net The reactions are carried out in methanol, a greener solvent alternative in some contexts, and produce high yields in relatively short reaction times. researchgate.net

Other research into the synthesis of isocoumarin derivatives has utilized various metal catalysts, including copper, palladium, rhodium, and silver complexes. researchgate.net While these are not always inherently "green," advancements in catalyst design are focused on improving turnover numbers, enabling reactions under milder conditions, and facilitating catalyst recovery and reuse, all of which contribute to a more sustainable chemical process.

| Catalyst | Substrates | Reaction Type | Key Advantages | Reference |

| Fe3O4@SiO2-SO3H | 4-hydroxycoumarin, malononitrile, aromatic aldehydes | Dihydropyrano[c]chromene synthesis | Environmentally friendly, high yields (up to 98%), short reaction time (2h), easy magnetic separation, recyclable. | researchgate.net |

Reactivity Profiling and Mechanistic Investigations of Ethyl 1 Oxo 1h Isochromene 4 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Isochromene Skeleton

The isochromene core of the molecule is susceptible to both electrophilic and nucleophilic attacks at different positions. The aromatic ring typically undergoes electrophilic substitution, while the pyranone ring can be attacked by nucleophiles.

Research into the synthesis of functionalized 1H-isochromene derivatives often utilizes electrophilic cyclization methods. nih.govacs.org These methods, while focused on constructing the isochromene ring itself, highlight the susceptibility of the aromatic precursor to electrophilic attack, which can be modulated to control the final substitution pattern. figshare.comacs.orgresearchgate.net For Ethyl 1-oxo-1H-isochromene-4-carboxylate, electrophilic attack is predicted to occur preferentially at positions C-6 and C-8, which are para and ortho, respectively, to the activating ether oxygen and are less deactivated by the carbonyl group.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-Nitro and 8-Nitro derivatives |

| Bromination | Br₂/FeBr₃ | 6-Bromo and 8-Bromo derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl and 8-Acyl derivatives |

The ethyl carboxylate group at the C-4 position is a key site for nucleophilic acyl substitution. The most common transformation is hydrolysis, which can be catalyzed by either acid or base to yield the corresponding carboxylic acid. openstax.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong mineral acid like H₂SO₄ or HCl. chemguide.co.uklibretexts.org The equilibrium can be shifted towards the products by using a large volume of dilute acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where the ester is heated with an aqueous alkali solution, such as sodium hydroxide. chemguide.co.uk The reaction yields an alcohol (ethanol) and the carboxylate salt of the acid. openstax.orglibretexts.org Subsequent acidification is required to isolate the free carboxylic acid. libretexts.org This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

Beyond hydrolysis, the ester can react with other nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester into the corresponding carbohydrazide. Studies on the analogous ethyl 2-oxo-2H-chromene-3-carboxylate show that reaction with hydrazine can lead to the formation of the hydrazide, although ring-opening side reactions can also occur. nih.govresearchgate.net

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dil. H₂SO₄), heat | 1-Oxo-1H-isochromene-4-carboxylic acid + Ethanol (B145695) | Reversible reaction. libretexts.org |

| Saponification | 1. NaOH(aq), heat 2. H₃O⁺ | 1-Oxo-1H-isochromene-4-carboxylic acid + Ethanol | Irreversible reaction. chemguide.co.uk |

| Aminolysis | Ammonia (B1221849) or Primary/Secondary Amine | 1-Oxo-1H-isochromene-4-carboxamide | - |

| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | 1-Oxo-1H-isochromene-4-carbohydrazide | Potential for ring-opening side products. nih.govresearchgate.net |

Pericyclic Reactions and Rearrangements Involving the Pyranone Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The diene system within the pyranone ring of this compound can potentially participate in such transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The pyranone ring contains a diene motif, but its participation is influenced by the aromaticity of the fused benzene (B151609) ring and the electronics of the lactone. More commonly, the isochromene scaffold is constructed via cycloaddition pathways. acs.orgnih.govnih.gov

Of particular interest is the intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule. masterorganicchemistry.comkhanacademy.org For this compound, an IMDA reaction would require tethering a dienophile-containing chain to the molecule. Depending on the attachment point and the length of the tether, this could lead to the formation of complex, fused, or bridged polycyclic systems. masterorganicchemistry.comprinceton.edu IMDA reactions are powerful tools in synthesis because they can build multiple rings and stereocenters in a single, often highly stereoselective, step. masterorganicchemistry.comyoutube.com

Isochromenes can undergo various transformations when subjected to heat or light. Photochemical reactions, in particular, can provide pathways to unique molecular architectures that are not accessible through thermal methods. semanticscholar.org

Studies on substituted isochromenes have shown that they can undergo photochemical ring-opening reactions. acs.org Upon irradiation, the heterocyclic pyranone ring can cleave, potentially leading to the formation of vinylketene intermediates or other reactive species. These intermediates can then undergo subsequent cyclizations or rearrangements to yield different isomeric structures. The exact nature of the products depends on the substitution pattern of the isochromene and the reaction conditions. acs.orgiupac.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction reactions of this compound target the various reducible and oxidizable sites within the molecule, including the lactone and ester carbonyls, the alkene double bond, and the aromatic ring.

Reduction : The lactone and ester carbonyl groups can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would likely lead to the opening of the lactone ring and the reduction of both carbonyls to yield a diol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters but might reduce the lactone carbonyl under certain conditions.

Catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) would be expected to reduce the C3-C4 double bond of the pyranone ring to yield the corresponding dihydroisochromene derivative. Under more forcing conditions, the aromatic ring can also be reduced. The reduction of a nitro group to an amine on a similar benzopyran-4-one structure using hydrogenation has been reported, indicating the compatibility of this method with the core scaffold.

Oxidation : The C3-C4 double bond is susceptible to oxidation. Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would likely form the corresponding epoxide. Oxidative cleavage of this double bond could be achieved using reagents like ozone (O₃) followed by a workup, which would break open the pyranone ring.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Oxo-1H-isochromene-4-carboxylic acid |

| Ethanol |

| 1-Oxo-1H-isochromene-4-carboxamide |

| 1-Oxo-1H-isochromene-4-carbohydrazide |

| Ethyl 2-oxo-2H-chromene-3-carboxylate |

| Lithium aluminum hydride (LiAlH₄) |

| Sodium borohydride (NaBH₄) |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Ozone (O₃) |

Mechanistic Studies of Key Synthetic and Transformation Pathways

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing novel derivatives. While detailed mechanistic studies specifically targeting this molecule are not extensively documented, significant insights can be drawn from research on the formation of the core isochromene (also known as 1H-isochroment-1-one or isocoumarin) ring system and the reactivity of analogous heterocyclic compounds. These studies often employ a combination of experimental techniques and computational chemistry, such as Density Functional Theory (DFT), to elucidate reaction pathways, transition states, and intermediates. nih.govnih.gov

Mechanisms of Synthesis: Intramolecular Cyclization

The primary synthetic route to the 1-oxo-1H-isochromene scaffold involves the intramolecular cyclization of functionalized benzene derivatives, typically 2-alkynylbenzoic acids or their ester equivalents. The mechanism is generally catalyzed by transition metals that act as π-acids, activating the alkyne moiety toward nucleophilic attack.

One well-studied pathway is the metal-catalyzed 6-endo-dig cyclization. researchgate.net The proposed mechanism proceeds through several key steps:

Coordination: The metal catalyst, such as an Indium(III) or Silver(I) species, coordinates to the alkyne group of the 2-alkynylbenzoyl precursor. researchgate.netresearchgate.net This coordination polarizes the alkyne, increasing the electrophilicity of one of the acetylenic carbons.

Nucleophilic Attack: The carbonyl oxygen of the ester or carboxylic acid group acts as an intramolecular nucleophile. It attacks the proximal, now more electrophilic, carbon of the activated alkyne. This step is the key ring-forming reaction.

Proton Transfer/Rearrangement: Following the cyclization, a series of steps, which may include proton transfer and tautomerization, leads to the formation of the stable aromatic isochromene ring system.

Computational studies using DFT have been instrumental in confirming the favorability of the 6-endo-dig cyclization pathway over the alternative 5-exo-dig pathway in many systems, which would lead to a five-membered ring. nih.gov These studies help to rationalize the observed regioselectivity in the synthesis of isochromenes. nih.govnih.gov An electrochemical approach has also been developed for the cyclization of 2-ethynylbenzaldehydes, where DFT calculations helped to elucidate the reaction mechanism and explain the observed selectivity. nih.gov

| Feature | Mechanistic Description of Metal-Catalyzed Cyclization |

| Catalyst Type | π-acidic metals (e.g., Ag(I), In(III)) researchgate.netresearchgate.net |

| Precursor | 2-alkynylbenzoic acid or ester |

| Key Step | Intramolecular nucleophilic attack of the carbonyl oxygen onto the metal-activated alkyne researchgate.net |

| Cyclization Mode | 6-endo-dig |

| Key Intermediate | A vinyl-metal species or a related zwitterionic intermediate |

| Validation Method | DFT calculations, control experiments, and spectroscopic analysis (NMR) nih.govresearchgate.net |

Mechanisms of Transformation: Nucleophilic Addition and Ring Opening

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl groups: the C4-ester and the C1-lactone. The lactone carbonyl is part of a vinylogous ester system, which influences its reactivity. Transformations typically begin with a nucleophilic addition to one of these carbonyl carbons. masterorganicchemistry.com

The general mechanism for nucleophilic attack at the C1 lactone carbonyl involves:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon (C1), breaking the C=O π-bond. This results in the formation of a tetrahedral alkoxide intermediate. ksu.edu.salibretexts.org The hybridization of C1 changes from sp² to sp³. masterorganicchemistry.com

Fate of the Intermediate: The tetrahedral intermediate is typically unstable and can undergo several transformations. A common pathway is the cleavage of the endocyclic C-O bond, leading to the opening of the lactone ring. This is often irreversible, especially if driven by the formation of a stable product.

Protonation/Workup: The resulting negatively charged oxygen is typically protonated during the reaction or upon acidic workup to yield the final ring-opened product. youtube.com

Studies on the reactions of analogous compounds, such as 4-hydroxycoumarins (which are isomers of isocoumarins), provide further mechanistic insights. For instance, the reaction with β-nitroalkenes in an alcoholic medium proceeds via the in situ formation of a Michael adduct, which is then followed by an alkoxide ion-mediated rearrangement and cleavage of the C-O bond, ultimately leading to a rearranged product. organic-chemistry.org This highlights the susceptibility of the heterocyclic ring to nucleophile-induced cleavage and rearrangement pathways.

| Step | Description of Nucleophilic Ring Opening at C1 |

| 1. Addition | A nucleophile (Nu⁻) attacks the electrophilic lactone carbonyl carbon (C1). |

| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed. |

| 3. Ring Cleavage | The endocyclic C8a-O bond breaks, opening the pyranone ring to relieve strain and form a more stable phenolate (B1203915) or carboxylate intermediate. |

| 4. Protonation | The resulting alkoxide/phenolate is protonated by a proton source (e.g., H₃O⁺) during workup to yield the final product. youtube.com |

Advanced Structural Elucidation and Computational Characterization of Ethyl 1 Oxo 1h Isochromene 4 Carboxylate

High-Resolution Spectroscopic Methodologies for Structural Confirmation

Spectroscopic methods are fundamental to confirming the intricate structural details of Ethyl 1-oxo-1H-isochromene-4-carboxylate by probing the magnetic, vibrational, and electronic properties of its atoms and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR offer initial data on the chemical environment of protons and carbons, more sophisticated techniques are required for complete structural assignment.

For analogous compounds such as dihydroisocoumarins, Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are utilized to differentiate between CH, CH₂, and CH₃ carbons, which greatly aids in assigning the signals in the ¹³C NMR spectrum. mdpi.compreprints.org Two-dimensional (2D) NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be essential for this compound. HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity of the isochromene core with the ethyl carboxylate substituent. For related chromene structures, detailed 2D NMR analyses including COSY, HSQC, and HMBC have been performed to assign all proton and carbon signals unambiguously. mdpi.com

Table 1: Representative ¹³C and ¹H NMR Data for an Isochromene-related Scaffold

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| C=O (lactone) | ~163 | - |

| C=O (ester) | ~165 | - |

| Aromatic CH | ~110-135 | ~7.0-8.2 |

| -OCH₂- | ~61 | ~4.2 (q) |

| -CH₃ | ~14 | ~1.3 (t) |

Note: Data is generalized based on typical values for similar functional groups and scaffolds as specific experimental data for the target compound is not publicly available.

Vibrational and electronic spectroscopy techniques are employed to identify the specific functional groups and conjugated systems within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. Strong stretching vibrations (ν) for the two carbonyl groups (the lactone and the ethyl ester) are anticipated in the region of 1700-1750 cm⁻¹. The C=C stretching of the aromatic and pyrone rings would appear around 1500-1650 cm⁻¹, while C-O stretching vibrations for the ester and lactone ether linkage would be observed in the 1000-1300 cm⁻¹ range. banglajol.info

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals information about the electronic transitions within the conjugated π-system of the isochromene core. The extended conjugation involving the benzene (B151609) ring, the pyrone ring, and the carboxylate group is expected to result in strong absorption bands, likely in the 250-350 nm range. banglajol.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O and C=C stretching vibrations are also Raman active and can help confirm assignments made from the FTIR spectrum. nih.gov

Table 2: Expected Vibrational and Electronic Spectroscopic Data

| Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| FTIR | ~1720-1750 | C=O stretch (ester) |

| FTIR | ~1700-1730 | C=O stretch (lactone) |

| FTIR | ~1600-1650 | Aromatic/Pyrone C=C stretch |

| FTIR | ~1000-1300 | C-O stretch |

| UV-Vis | ~250-350 | π → π* transitions |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a compound. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) detector provide highly accurate mass measurements, typically within 5 ppm of the theoretical value. For this compound (C₁₂H₁₀O₄), the expected exact mass is 218.0579 g/mol .

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. Common fragmentation patterns for esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the loss of ethylene (B1197577) via a McLafferty rearrangement. libretexts.org Fragmentation of the isochromene ring could involve the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da), providing further structural evidence. nih.gov Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. For related dihydroisocoumarins, HRMS has been used to confirm their elemental composition. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods reveal the structure in solution or gas phase, X-ray crystallography provides the precise atomic arrangement in the solid state, offering definitive information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the crystal system, space group, and unit cell dimensions. The solved structure would provide the exact coordinates of each atom in the crystal lattice. Although no specific crystal structure for this compound is publicly available, data for its isomer, Ethyl 4-oxo-4H-chromene-2-carboxylate, has been reported. nih.gov Such an analysis would yield a crystallographic information file (CIF) containing all relevant structural data.

Table 3: Representative Crystallographic Data Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀O₄ |

| Formula Weight | 218.21 |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a, b, c (Å) | Hypothetical values |

| α, β, γ (°) | 90, >90, 90 (example) |

| Volume (ų) | Hypothetical value |

| Z (molecules/unit cell) | 4 (example) |

Note: This data is hypothetical and represents typical parameters obtained from a single-crystal X-ray diffraction experiment, as specific data for the target compound is not available.

The crystal structure reveals the preferred conformation of the molecule in the solid state. A key feature of interest would be the dihedral angle between the plane of the isochromene ring system and the ethyl carboxylate substituent. This would show whether the ester group is co-planar with the ring, which would maximize conjugation, or if it is twisted due to steric hindrance. The analysis would also detail intermolecular interactions, such as hydrogen bonds (e.g., C-H···O) or π-π stacking between the aromatic rings of adjacent molecules, which dictate the crystal packing arrangement.

Quantum Chemical and Computational Approaches for Isochromene-4-carboxylates

Computational chemistry provides powerful tools for investigating the structure, reactivity, and properties of molecular systems at the atomic level. For isochromene-4-carboxylates, including the ethyl ester derivative, quantum chemical methods and molecular simulations offer profound insights that complement experimental data. These approaches allow for the detailed exploration of electronic structures, conformational landscapes, and the prediction of biological activities, thereby guiding the rational design of new derivatives with tailored properties.

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of heterocyclic compounds due to its favorable balance between computational cost and accuracy. mpg.de For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate a variety of molecular properties. thenucleuspak.org.pkresearchgate.net

The process begins with the geometry optimization of the molecule to find its most stable three-dimensional structure. From this optimized geometry, key electronic properties can be calculated. uobaghdad.edu.iq The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netpmf.unsa.ba A smaller gap generally implies higher reactivity. pmf.unsa.ba

Furthermore, DFT is used to compute global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. pmf.unsa.bamdpi.com These descriptors, derived from the HOMO and LUMO energies, include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). pmf.unsa.bamdpi.com These parameters help in predicting how the molecule will interact with other chemical species. pmf.unsa.ba

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. thenucleuspak.org.pk This information is invaluable for understanding intermolecular interactions and reaction mechanisms. youtube.com Natural Bond Orbital (NBO) analysis provides further details on intramolecular charge transfer and the stability arising from electron delocalization. thenucleuspak.org.pkresearchgate.net

Table 1: Representative DFT-Calculated Parameters for an Isochromene Scaffold

Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comfrontiersin.org MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound, which possesses a rotatable ethyl ester group. researchgate.netnih.gov

An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. mdpi.comnih.gov The system, typically consisting of the solute molecule solvated in a box of water molecules, is defined by a force field (e.g., AMBER, GROMOS) that describes the potential energy of the system. nih.gov The simulation protocol generally involves minimization of the system's energy, followed by heating to a target temperature (e.g., 300 K) and equilibration, before a final production run where data is collected. nih.gov

Analysis of the MD trajectory can reveal the accessible conformations of the molecule and the relative populations of different conformational states. mdpi.comchemrxiv.org Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule by measuring the fluctuation of individual atoms. frontiersin.org

Conformational Clustering: To group similar structures from the trajectory, identifying the most populated and energetically favorable conformations. mdpi.com

For this compound, MD simulations can provide insights into the orientation of the ethyl carboxylate group relative to the isochromene ring system, which can be crucial for its interaction with biological targets. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govneovarsity.org This approach is fundamental in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. researchgate.netnih.gov

The development of a QSAR model involves several key steps: neovarsity.org

Data Set Preparation: A series of isochromene-4-carboxylate analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, electrostatic, and quantum chemical properties. nih.govresearchgate.net

Variable Selection and Model Building: Statistical methods are employed to select the most relevant descriptors that correlate with the biological activity. neovarsity.org A mathematical model is then built using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM). nih.govresearchgate.net

Model Validation: The model's robustness and predictive power are rigorously assessed through internal (e.g., cross-validation) and external validation using the test set. nih.govnih.gov

For a series of isochromene-4-carboxylates, a QSAR model could identify key structural features—such as lipophilicity, molecular shape, or specific electronic properties—that are crucial for their biological effect. semanticscholar.orgmdpi.com The resulting model can then be used to virtually screen new potential derivatives to prioritize synthesis and testing efforts. nih.gov

Table 3: Common Classes of Molecular Descriptors Used in QSAR Studies

Applications and Functional Explorations of Ethyl 1 Oxo 1h Isochromene 4 Carboxylate Derivatives

Pre-clinical Biological Activity Assessments in In Vitro Models

The exploration of ethyl 1-oxo-1H-isochromene-4-carboxylate derivatives in preclinical settings has revealed a diverse pharmacological profile. These in vitro evaluations are crucial first steps in the drug discovery pipeline, providing insights into the potential efficacy and mechanism of action of novel compounds. The following subsections detail the findings from various biological assays, including enzyme inhibition, receptor binding, antimicrobial activity, antioxidant capacity, and cytotoxicity.

Derivatives of the isocoumarin (B1212949) scaffold have demonstrated notable inhibitory activity against several classes of enzymes, highlighting their potential as therapeutic agents for a range of diseases.

One area of significant interest is the inhibition of carbonic anhydrases (CAs). A series of 3-substituted and 3,4-disubstituted isocoumarins were investigated for their inhibitory effects on four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. While these compounds showed no inhibitory activity against hCA I and II, they selectively inhibited the tumor-associated isoforms hCA IX and XII in the low micromolar range. The mechanism of inhibition is believed to involve the hydrolysis of the isocoumarin's lactone ring by the esterase activity of the carbonic anhydrase, leading to the formation of a 2-carboxy-phenylacetic aldehyde derivative that acts as the inhibitor. nih.gov

Another enzyme target for isocoumarin derivatives is protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways and a target for the treatment of type 2 diabetes and obesity. The isocoumarin derivative Asperentin B, isolated from the marine-derived fungus Aspergillus sydowii, exhibited potent inhibitory activity against PTP1B with an IC50 value of 2.05 μM. rsc.org

The following table summarizes the enzyme inhibitory activities of selected isocoumarin derivatives:

| Derivative Class | Target Enzyme | Activity | Reference |

| 3-Substituted and 3,4-disubstituted isocoumarins | hCA IX | Kᵢ values ranging from 2.7 to 78.9 µM | nih.gov |

| 3-Substituted and 3,4-disubstituted isocoumarins | hCA XII | Kᵢ values ranging from 1.2 to 66.5 µM | nih.gov |

| Asperentin B | PTP1B | IC₅₀ = 2.05 μM | rsc.org |

The interaction of isocoumarin derivatives with various cellular receptors has been explored to identify their potential as modulators of signaling pathways. These studies often involve assessing the ability of a compound to displace a known ligand from its receptor binding site.

Derivatives of isocoumarins have been investigated for their affinity to benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex in the central nervous system. These receptors are important targets for anxiolytic, sedative, and anticonvulsant drugs. nih.gov While direct binding studies on this compound derivatives are limited, the structural similarity of the isocoumarin core to other heterocyclic systems known to bind to these receptors suggests a potential avenue for exploration. For instance, coumarin-labeled derivatives of benzodiazepine antagonists have been synthesized and used as fluorescent ligands in receptor assays. nih.gov

Furthermore, the broader class of coumarins has been shown to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. nih.govnih.gov Synthetic coumarin (B35378) derivatives have been identified as both activators and inhibitors of GPCRs, with their activity being dependent on the substitution pattern on the coumarin ring. nih.govnih.gov This suggests that isocoumarin-4-carboxylate derivatives could also be tailored to modulate GPCR signaling.

The isocoumarin scaffold is a recurring motif in natural products with antimicrobial and antifungal properties. rsc.orgnih.gov Consequently, synthetic derivatives of this compound have been a focus of research for developing new anti-infective agents.

A study on 3-(substituted phenyl) isocoumarins demonstrated their antibacterial potential against a panel of ten Gram-positive and Gram-negative bacterial strains. scirp.orgscirp.org The corresponding 1-thioisocoumarins were found to be even more active than the parent isocoumarins, while the nitrogen analogues, 1(2H)-isoquinolones, were less active. scirp.org Some of these compounds showed moderate to good activity against Staphylococcus epidermidis, Klebsiella pneumoniae, Escherichia coli, and Proteus vulgaris. scirp.org

Another investigation into 3,4-disubstituted and 3,4,8-trisubstituted isocoumarins revealed significant activity against Gram-negative bacteria. derpharmachemica.com Dihydroisocoumarin derivatives isolated from the fungus Penicillium chrysogenum exhibited selective antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus licheniformis. mdpi.com The presence of a chlorine atom at the C-4 position of the dihydroisocoumarin scaffold was found to enhance the antimicrobial activity. mdpi.com

In terms of antifungal activity, some 3-(substituted phenyl) isocoumarins were tested against Aspergillus flavus, Aspergillus niger, and Aspergillus pterus, though their antibacterial activity was generally more pronounced. scirp.org Other studies have also reported the antifungal potential of functionalized isocoumarins. bg.ac.rs

The table below presents a summary of the in vitro antimicrobial activity of various isocoumarin derivatives.

| Derivative Class | Tested Organisms | Observed Activity | Reference |

| 3-(Substituted phenyl) isocoumarins | S. epidermidis, K. pneumoniae, E. coli, P. vulgaris | Moderate to good antibacterial activity | scirp.org |

| 1-Thioisocoumarins | Various bacteria | More active than parent isocoumarins | scirp.org |

| 3,4-Disubstituted and 3,4,8-trisubstituted isocoumarins | Gram-negative bacteria | Remarkably active | derpharmachemica.com |

| Dihydroisocoumarins | S. aureus, B. licheniformis | Selective antibacterial activity | mdpi.com |

| Chloro-dihydroisocoumarin | Various bacteria | Potential antimicrobial activity with MIC values between 0.8–5.3 μg/mL | mdpi.com |

The ability of a compound to neutralize free radicals is a key indicator of its potential to combat oxidative stress, which is implicated in a variety of chronic diseases. The antioxidant properties of coumarin and isocoumarin derivatives have been extensively studied using various in vitro assays, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging method. japer.innih.govnih.govjaper.innih.govresearchgate.net

The antioxidant capacity of these compounds is largely influenced by their substitution pattern. For instance, the presence of hydroxyl groups on the aromatic ring of the coumarin scaffold is known to enhance radical scavenging activity. nih.govnih.gov A study on 3-carboxycoumarin derivatives found that compounds with a hydroxyl group at the 6-position exhibited the best radical-scavenging activity. nih.gov

A series of 3-phenyl-1H-isochromen-1-ones were synthesized and evaluated for their antioxidant potential. nih.gov Several of these analogues displayed significantly more potent antioxidant activity than the standard, ascorbic acid, in the DPPH assay. nih.gov Structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring at the 3-position played a crucial role in determining the antioxidant efficacy. nih.gov

The table below summarizes the findings of in vitro antioxidant studies on coumarin and isocoumarin derivatives.

| Compound Class | Assay | Key Findings | Reference |

| 3-Carboxycoumarin derivatives | DPPH radical scavenging | 6-Hydroxy derivatives showed the best activity. | nih.gov |

| 3-Phenyl-1H-isochromen-1-ones | DPPH radical scavenging | Some analogues were 7- to 16-fold more potent than ascorbic acid. | nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin | DPPH radical scavenging, ACAP | High capacity to deplete DPPH radicals and peroxyl radicals. | nih.gov |

The cytotoxic and apoptosis-inducing effects of isocoumarin derivatives have been a significant area of investigation in the search for novel anticancer agents. rsc.org Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.

A study on novel 8-amido isocoumarin derivatives demonstrated their potent cytotoxic and apoptotic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Two compounds, N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide and N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide, were particularly effective and showed lower toxicity towards non-tumorigenic cells. nih.gov The induction of apoptosis was confirmed by flow cytometry and the observation of morphological changes consistent with apoptosis. nih.gov

Other coumarin derivatives have also been shown to induce apoptosis in various cancer cell lines. For example, some furanocoumarin derivatives were found to induce apoptosis in human leukemic cells. mdpi.com The mechanism of apoptosis induction by coumarins often involves the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis. mdpi.comareeo.ac.ir For instance, some coumarin compounds have been shown to alter the expression of Bcl-2, caspase-9, COX-2, and c-Myc in a mouse model of breast cancer. areeo.ac.ir

The table below provides a summary of the cytotoxic and apoptosis-inducing activities of selected isocoumarin and coumarin derivatives.

| Derivative Class | Cell Lines | Key Findings | Reference |

| 8-Amido isocoumarin derivatives | MCF-7, MDA-MB-231 (breast cancer) | Potent cytotoxic and apoptotic effects. | nih.gov |

| Furanocoumarin derivatives | HL-60 (leukemia) | Induced apoptosis. | mdpi.com |

| Synthetic coumarin derivatives | Breast cancer (in vivo) | Altered expression of BCL-2, caspase-9, COX-2, and c-Myc. | areeo.ac.ir |

| Versicoumarin A | MCF-7, A549 (cancer cell lines) | Strong cytotoxic effect with IC₅₀ values of 4.0 and 3.8 μM, respectively. | rsc.org |

Role as a Synthetic Intermediate for Complex Molecule Synthesis

Beyond its intrinsic biological activities, the this compound scaffold is a valuable building block in organic synthesis. The isocoumarin ring system can be readily modified and elaborated to construct more complex and medicinally relevant molecules. rsc.orgnih.gov

A notable example is the use of a 1-oxo-hexahydro-1H-isochromene derivative as a key intermediate in the total synthesis of the natural products eleutherobin (B1238929) and tetronothiodin (B1148081). nih.gov Eleutherobin is a potent microtubule-stabilizing agent with potential as an anticancer drug, while tetronothiodin is a novel antibiotic. The synthesis of these complex molecules highlights the utility of the isocoumarin framework in providing a rigid and stereochemically defined starting point for the construction of intricate molecular architectures. nih.gov

The reactivity of the lactone ring in isocoumarins allows for a variety of chemical transformations. For instance, the isocoumarin nucleus can serve as a precursor for the synthesis of other heterocyclic systems like isoquinolines and isocarbostyrils. rsc.orgnih.gov This versatility makes this compound and its derivatives attractive starting materials for the generation of compound libraries for high-throughput screening in drug discovery programs.

Building Block for Natural Product Total Synthesis (e.g., Eleutherobin, Tetronothiodin)

The structural core of isochromene derivatives serves as a crucial intermediate in the stereocontrolled synthesis of several biologically significant natural products. The compact, oxygen-containing bicyclic system provides a rigid starting point for the assembly of complex polycyclic systems. Notably, derivatives such as 1-oxo-hexahydro-1H-isochromene have been identified as key intermediates in synthetic pathways targeting major natural products like Eleutherobin and Tetronothiodin. organic-chemistry.org

Eleutherobin is a marine-derived diterpene glycoside that has attracted significant interest due to its potent anticancer properties, which, like Taxol, stem from its ability to stabilize microtubules. bohrium.com The total synthesis of Eleutherobin is a formidable challenge, and various strategies have been developed to construct its complex ten-membered ring and associated stereocenters. organic-chemistry.orgbohrium.com Synthetic routes have been designed that utilize isochromene-based building blocks to establish the necessary stereochemistry and functionality required for subsequent ring-closing and elaboration steps. organic-chemistry.orgbohrium.com

Similarly, Tetronothiodin, a potent antibiotic, possesses a complex spiro-tetronate structure. The total synthesis of such molecules requires precise control over multiple stereogenic centers. The isochromene framework has been reported as a valuable precursor in synthetic approaches to Tetronothiodin, demonstrating the utility of these heterocycles in constructing densely functionalized and stereochemically rich portions of larger natural product targets. organic-chemistry.org

Precursor for Advanced Heterocyclic Systems (e.g., Isoquinolines)

The isochromene ring system is not only a target in itself but also a valuable synthon that can be converted into other important heterocyclic frameworks. One of the most significant transformations is its conversion into isoquinolines and their derivatives, which are core structures in many alkaloids and pharmaceuticals. A primary strategy for synthesizing isoquinolin-1(2H)-ones involves the recyclization of the 1-oxo-1H-isochromene (isocoumarin) system through the action of ammonia (B1221849) or primary amines. enamine.net

Research has demonstrated that the reaction pathway can be selectively directed toward either isochromenes or isoquinolines by modifying the reaction conditions. For instance, ketone intermediates derived from isochromene precursors can be cyclized to form substituted isochromenes in the presence of a base like potassium carbonate (K2CO3), while using ammonium (B1175870) acetate (B1210297) (NH4OAc) as the base and nitrogen source facilitates the formation of the corresponding isoquinoline (B145761) analogue. bohrium.com This divergent reactivity allows for the synthesis of two distinct classes of heterocycles from a common precursor.

More specifically, studies have shown the transformation of 3-aryl-1H-isochromene-4-carbaldehydes into 4-aroyl-isoquinoline-1(2H)-ones upon reaction with ammonia. enamine.net Another synthetic protocol involves a silver-catalyzed homodimerization of ortho-alkynylarylaldehydes to produce an isochromene intermediate, which is then condensed with ammonia to yield 4-(1H-isochromen-1-yl)isoquinoline derivatives in high yields. researchgate.net These methods highlight the role of isochromenes as pivotal intermediates in the construction of complex, substituted isoquinoline systems.

Material Science and Supramolecular Applications of Isochromene Derivatives

The unique structural and electronic properties of the isochromene scaffold have prompted its exploration in the realm of material science. The conjugated π-system of the benzopyranone core gives rise to interesting photophysical behaviors, making these derivatives candidates for optoelectronic and supramolecular applications.

Photophysical Properties and Optoelectronic Device Potential

Derivatives of isochromene, often referred to as isocoumarins, possess distinct optical properties that are being investigated for applications in electronic devices. bohrium.com The inherent conjugation within the bicyclic ring system allows for electronic transitions when exposed to UV-visible light. These properties are tunable through substitution on the aromatic ring, which can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission characteristics. harvard.edunih.gov

Detailed studies on thin films of isochromene derivatives have been conducted to quantify their optoelectronic parameters. For example, a thin film of 2-oxo-2-(1-oxo-1H-isochromen-3-yl)ethyl methacrylate (B99206) was found to have an optical band gap of 3.19 eV and a refractive index of 1.61 (at 700 nm). bohrium.com Such wide band gap semiconductor properties suggest that isochromene compounds could be utilized in the design of various electro-optic materials and devices. bohrium.comnih.gov Computational studies on related chromene and coumarin derivatives further support their potential in optoelectronics, showing that their absorption and emission profiles can be tailored for specific applications like organic light-emitting diodes (OLEDs). harvard.edunih.gov

| Parameter | Value |

|---|---|

| Optical Band Gap (Eg) | 3.19 eV |

| Refractive Index (n) at 700 nm | 1.61 |

| Urbach Energy (Eu) | 1.05 eV |

| Electronic Transition Type | Indirect Allowed |

Ligand Design in Coordination Chemistry

The design of effective ligands is central to the advancement of coordination chemistry, influencing catalysis, materials science, and bioinorganic chemistry. While the use of this compound itself as a ligand is not extensively documented, the closely related coumarin and isocoumarin scaffolds possess structural features that make them highly suitable for metal coordination. nih.govresearchgate.netfrontiersin.org The presence of multiple oxygen heteroatoms—specifically the carbonyl oxygen of the pyrone ring and the oxygens of the ester or carboxylate substituent—provides potential donor sites for chelation with metal ions. researchgate.net

Development of Analogues and Structure Activity Relationship Studies for Ethyl 1 Oxo 1h Isochromene 4 Carboxylate Scaffolds

Design Principles for Ethyl 1-oxo-1H-isochromene-4-carboxylate Analogues

The design of new analogues of this compound is centered on the systematic modification of its three main components: the ester group and its side chain, the aromatic ring, and the heterocyclic isochromene core.

The ethyl carboxylate group at the 4-position is a prime target for modification to probe its role in target binding and to modulate the molecule's physicochemical properties. The ester is formed from a carboxylic acid and an alcohol. youtube.comlibretexts.org Design strategies often involve:

Varying the Alkyl Chain: The ethyl group can be replaced with other alkyl groups of varying length and branching (e.g., methyl, propyl, isopropyl, butyl). These changes can influence the compound's lipophilicity, which may affect its ability to cross biological membranes.

Introducing Cyclic Moieties: Replacing the ethyl group with cyclic structures like cyclopropyl (B3062369) or cyclohexyl can introduce conformational rigidity and explore different binding pockets.

Bioisosteric Replacement: The ester functionality itself can be replaced with bioisosteres such as amides or other heterocyclic rings to alter hydrogen bonding capabilities and metabolic stability. In related coumarin (B35378) systems, the ester group's steric hindrance has been shown to influence reaction regioselectivity, highlighting its importance in directing molecular interactions. mdpi.com

| Modification Type | Example Substituent (R in -COOR) | Primary Rationale |

|---|---|---|

| Alkyl Chain Variation | -CH₃ (Methyl) | Decrease steric bulk and lipophilicity compared to ethyl. |

| Alkyl Chain Variation | -CH₂CH₂CH₃ (Propyl) | Increase lipophilicity and explore larger hydrophobic pockets. |

| Branched Alkyl Group | -CH(CH₃)₂ (Isopropyl) | Introduce steric bulk to probe binding pocket shape. |

| Introduction of Functionality | -CH₂CH₂OH (Hydroxyethyl) | Introduce a hydrogen bond donor to interact with the target. |

Altering the substitution pattern on the fused benzene (B151609) ring is a classic strategy in medicinal chemistry to fine-tune electronic properties and create new interactions with a biological target. The influence of a substituent is generally understood through a combination of inductive and resonance effects. libretexts.org

Inductive Effects: Most non-metal, non-carbon atoms (like nitrogen, oxygen, and halogens) are more electronegative than hydrogen and exert an electron-withdrawing inductive effect, which deactivates the ring. libretexts.org Conversely, alkyl groups are weakly electron-donating through induction. pressbooks.pub

Resonance Effects: Substituents with non-bonding electron pairs (e.g., -OH, -NH2, -OR) can donate electron density to the aromatic ring via resonance (p-π conjugation). libretexts.org Conversely, groups with pi bonds to an electronegative atom (e.g., -NO2, -CN, -C=O) withdraw electrons from the ring through resonance. pressbooks.pub

Electron-donating groups are typically "activating" and make the ring more electron-rich, while electron-withdrawing groups are "deactivating." pressbooks.pub These modifications can profoundly impact how the scaffold orients itself within a binding site. For instance, adding a methoxy (B1213986) group (-OCH3) could increase lipophilicity and influence electronic properties, potentially enhancing interactions with target proteins. researchgate.net

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| -OH (Hydroxyl) | Withdrawing | Donating | Activating |

| -CH₃ (Methyl) | Donating | N/A | Activating |

| -Cl (Chloro) | Withdrawing | Donating (weak) | Deactivating (weak) |

| -NO₂ (Nitro) | Withdrawing | Withdrawing | Deactivating (strong) |

| -C(O)R (Acyl) | Withdrawing | Withdrawing | Deactivating |

More profound structural changes involve altering the core heterocyclic system. This can involve replacing the endocyclic oxygen atom with another heteroatom to create structurally related scaffolds, such as isoquinolones (nitrogen) or thioisocoumarins (sulfur). Investigating different core ring systems, including both monocyclic and bicyclic variants, can lead to significant changes in potency and pharmacokinetic properties like receptor residence time. nih.gov Furthermore, fusing additional rings to the isochromene backbone can expand the scaffold into new chemical space, potentially creating additional points of interaction with a target.

Methodologies for Structure-Activity Relationship (SAR) Derivation

Once a library of analogues is synthesized, systematic methodologies are required to derive meaningful SAR. This involves efficiently producing the compounds and then statistically analyzing their biological data.

To efficiently generate the necessary library of compounds for SAR studies, modern synthesis techniques are often employed. nih.gov

Parallel Synthesis: This is a highly effective method for rapidly creating a focused library of compounds. asynt.com In parallel synthesis, a series of related reactions are run simultaneously in separate reaction vessels, such as the wells of a microtiter plate. slideshare.netlibretexts.org This approach allows for the systematic variation of substituents at different positions on the scaffold, with each product being isolated and characterized individually. asynt.com This methodical approach is ideal for building a clear SAR.

Combinatorial Chemistry: This broader term encompasses techniques used to prepare vast numbers of compounds simultaneously. libretexts.org While sometimes involving mixtures, its principles, particularly when applied via parallel synthesis, are crucial for accelerating drug discovery by quickly generating diverse molecular structures for screening. nih.govresearchgate.net

These high-throughput synthesis methods are instrumental in providing the chemical matter needed to explore SAR comprehensively. asynt.com

After testing the synthesized analogues in biological assays (e.g., measuring enzyme inhibition or receptor binding), statistical methods are used to quantify the relationship between structure and activity. The goal is to create a model that can predict the activity of new, unsynthesized compounds.

Common statistical approaches include:

Analysis of Variance (ANOVA): This method is used to compare the mean activity between different groups of compounds. For example, a one-way ANOVA can determine if there is a statistically significant difference in activity between analogues with electron-donating substituents versus those with electron-withdrawing substituents. researchgate.net A two-way ANOVA can be used when evaluating two independent variables simultaneously, such as substituent type and ester chain length. researchgate.net

Regression Analysis: This technique is used to model the relationship between a dependent variable (biological activity) and one or more independent variables (physicochemical properties of the molecules). For example, Poisson regression can be used to describe dose-response relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR): More advanced statistical methods, often falling under the umbrella of QSAR, aim to build mathematical models that correlate chemical structure with biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) use statistical correlations between predicted properties (like steric and electrostatic fields) and actual inhibition values to create a 3D map of favorable and unfavorable regions for substitution. mdpi.com

These statistical analyses transform raw biological data into actionable insights, guiding the next round of analogue design in the iterative process of lead optimization. nih.gov

Concluding Remarks and Future Research Perspectives on Ethyl 1 Oxo 1h Isochromene 4 Carboxylate

Summary of Key Achievements and Unresolved Questions in Isochromene-4-carboxylate Research

The synthesis of the isochromene and isocoumarin (B1212949) core is a well-established area of heterocyclic chemistry, with significant progress having been made in the construction of this privileged scaffold. A primary achievement has been the development of various metal-catalyzed intramolecular cyclization reactions. researchgate.net Gold, ruthenium, indium, and silver catalysts have all been effectively employed to transform acyclic precursors, such as ortho-alkynylbenzaldehydes or ortho-(alkynyl)benzyl alcohols, into the desired bicyclic system under mild conditions. acs.orgorganic-chemistry.org These methods often exhibit high chemo- and regioselectivity, providing a reliable foundation for accessing a wide range of substituted isochromenes. organic-chemistry.org The conversion of isochromenes into isocoumarins, for instance through the oxidative cleavage of an exocyclic double bond, further underscores the synthetic utility of these intermediates. organic-chemistry.org

Isocoumarins themselves are recognized as crucial building blocks in medicinal chemistry, forming the core structure of numerous biologically active compounds. researchgate.netnih.gov This inherent bioactivity has been a major driver of synthetic innovation in this area. However, despite these advances, specific research focusing on 4-carboxy-substituted isocoumarins like ethyl 1-oxo-1H-isochromene-4-carboxylate is less prevalent. Much of the existing literature centers on substitution at other positions of the heterocyclic ring.

A significant unresolved question is the development of highly efficient and direct synthetic routes that allow for broad functional group tolerance specifically at the C4-position. While methods exist for creating related C4-functionalized systems, such as 1H-isochromene-4-carbaldehydes via gold catalysis, direct and versatile installation of a carboxylate group remains a challenge that needs to be addressed to facilitate broader exploration of this compound class. Furthermore, a deeper mechanistic understanding of the factors controlling regioselectivity in cyclization reactions would enable more precise synthetic design.

| Area of Research | Key Achievements | Unresolved Questions/Future Work |

| Core Synthesis | Development of efficient Ru, In, Au, and Ag-catalyzed intramolecular cyclizations of acyclic precursors. organic-chemistry.org | Direct and versatile synthesis of 4-carboxy substituted isocoumarins. |

| Functionalization | Synthesis of related C4-aldehydes has been demonstrated. nih.gov | Exploration of a wider substrate scope for C4-functionalization. |

| Reactivity | Established transformations of isochromenes to isocoumarins. organic-chemistry.org | Full exploration of the reactivity of the C4-carboxylate group. |

| Applications | Recognition of the isocoumarin scaffold as a privileged core in medicinal chemistry. researchgate.netnih.gov | Systematic evaluation of the biological activity of 4-alkoxycarbonyl isocoumarins. |

Emerging Trends in Isochromene Chemistry

The field of isochromene synthesis is continuously evolving, with several emerging trends pushing the boundaries of efficiency, complexity, and stereocontrol. These modern strategies offer powerful new tools for accessing novel derivatives of this compound.

A major trend is the move towards more sustainable and novel activation methods. This includes the development of electrochemical cyclizations, which can provide exceptional regiodivergence without the need for external oxidants or transition metal catalysts. researchgate.net Another innovative approach involves tandem reactions that rapidly build molecular complexity, such as the BF₃·OEt₂-catalyzed reaction of aryl vinyl epoxides with carbonyl compounds to form polycyclic indeno[de]isochromenes through sequential Nazarov and oxa-Pictet–Spengler cyclizations. rsc.org

Perhaps the most significant emerging trend is the focus on asymmetric synthesis . The creation of chiral isochromenes and isochromanones is of paramount importance for pharmaceutical applications. researchgate.net Recent breakthroughs include the use of bimetallic relay catalytic systems, combining dirhodium salts with chiral N,N′-dioxide-metal complexes, to achieve highly enantioselective cascade reactions. nih.govnih.gov These methods allow for the synthesis of complex lactones containing adjacent quaternary stereocenters with excellent stereocontrol. nih.gov Organocatalysis has also surfaced as a powerful tool for the asymmetric synthesis of related nitrogen-containing heterocycles, suggesting its potential applicability to isochromene systems. mdpi.com

Furthermore, the synergistic combination of C-H functionalization and visible-light photocatalysis represents a frontier in organic synthesis. beilstein-journals.org This dual catalytic approach enables the use of simple, non-prefunctionalized substrates under exceptionally mild conditions, aligning with the principles of green chemistry. Applying such methods to the isochromene core could unlock unprecedented synthetic pathways. Similarly, palladium-catalyzed cascade reactions that involve C-H bond activation are being developed to create complex isochromenones. rsc.org

| Synthetic Strategy | Traditional Approach | Emerging Trend | Potential Advantage |

| Catalysis | Single metal catalyst (e.g., Au, Ru). organic-chemistry.org | Dual catalysis (e.g., Rh/Fe), photocatalysis, electrochemistry. researchgate.netnih.govbeilstein-journals.org | Increased complexity, stereocontrol, sustainability. |

| Reaction Design | Simple cyclization. | Tandem/cascade reactions (e.g., Nazarov/oxa-Pictet–Spengler). rsc.org | Rapid construction of complex polycyclic systems. |

| Stereochemistry | Primarily racemic synthesis. | Asymmetric catalysis (organo- and metal-based). researchgate.netnih.govfrontiersin.org | Access to enantiopure compounds for pharmaceutical use. |

| Bond Activation | Prefunctionalized substrates (e.g., ortho-alkynyl). | Direct C-H activation. rsc.org | Improved atom economy and step efficiency. |

Prospective Avenues for Academic and Interdisciplinary Collaboration

The structural features of this compound and the emerging trends in its synthesis create fertile ground for interdisciplinary collaboration. The potential applications of this and related compounds span multiple scientific domains.

Medicinal Chemistry and Pharmacology: The isocoumarin scaffold is a well-known pharmacophore present in many natural products with diverse biological activities, including antimicrobial and cytotoxic properties. nih.govresearchgate.net A clear avenue for collaboration exists between synthetic organic chemists and pharmacologists. Synthetic groups can generate a library of derivatives based on the this compound core, systematically modifying the substituents on the aromatic ring and exploring different ester groups. These compounds can then be screened by pharmacology teams to identify novel therapeutic agents. Structure-activity relationship (SAR) studies would be crucial in this collaboration to guide the design of more potent and selective drug candidates. nih.gov

Materials Science and Physical Chemistry: Conjugated heterocyclic systems often possess interesting photophysical properties. Collaborations with materials scientists could explore the potential of this compound and its derivatives in the field of organic electronics. weizmann.ac.il Investigations into their fluorescence, conductivity, and self-assembly properties could lead to applications in organic light-emitting diodes (OLEDs), sensors, or other advanced materials. Physical chemists can provide the theoretical and spectroscopic analysis needed to understand the structure-property relationships.

Computational and Theoretical Chemistry: The development of complex asymmetric catalytic systems for isochromene synthesis presents an opportunity for collaboration with computational chemists. nih.gov Modeling the transition states of catalytic cycles can provide deep insight into the origins of enantioselectivity. frontiersin.org These theoretical studies can help rationalize experimental outcomes and, more importantly, predict which catalyst-substrate combinations will be most effective, thereby accelerating the discovery of new, highly efficient asymmetric syntheses.

By fostering these interdisciplinary partnerships, the research community can fully unlock the scientific potential of this compound, transforming it from a synthetic target into a valuable molecular tool for medicine and materials science.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-oxo-1H-isochromene-4-carboxylate, and how is purity validated?

The compound is typically synthesized via cyclocondensation reactions using substituted chromone precursors. For example, ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (a structural analog) is prepared by esterification of chromone carboxylic acids under acidic conditions . Purity is validated using:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., carbonyl groups at δ 165–175 ppm) .

- IR Spectroscopy : Absorption bands for ester carbonyl (C=O, ~1700 cm) and lactone (C=O, ~1750 cm) .

- X-ray Diffraction (XRD) : Resolve crystal packing and bond lengths (e.g., using SHELXL for refinement) .

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal XRD is the gold standard. Workflow includes: